![molecular formula C16H15N3O2S3 B2527430 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide CAS No. 893970-78-0](/img/structure/B2527430.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

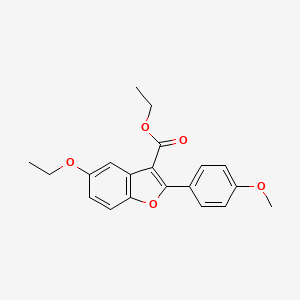

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide” is a complex organic compound. It belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their broad range of pharmaceutical applications . These compounds have been identified as structural motifs in many pharmacologically important alkaloids and also constitute a part of various biologically valuable synthetic heterocyclic molecules .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . In the case of 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones, they reacted with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism, resulting in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Molecular Structure Analysis

The molecular structure of these compounds is complex and can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the chemical environment of the atoms in the molecule .Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the chemical environment of the atoms in the molecule .Applications De Recherche Scientifique

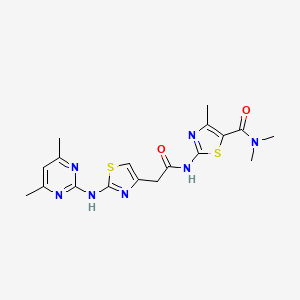

- Thiazoles have been investigated for their antimicrobial potential. Compounds containing the thiazole ring exhibit activity against bacteria, fungi, and viruses. Researchers have explored derivatives of thiazoles as potential antimicrobial agents .

- Thiazoles have shown promise as anti-inflammatory and analgesic agents. The compound’s structure could potentially lead to such effects .

- Thiazole derivatives have been investigated for their antitumor and cytotoxic effects. For instance, certain thiazole-containing compounds demonstrated potent effects against prostate cancer cells .

- Thiazoles are found in various biologically active compounds, including:

- The thiazole ring is naturally found in thiamine (Vitamin B1). Thiamine plays a crucial role in energy metabolism and normal nervous system function .

Antimicrobial Properties

Anti-Inflammatory and Analgesic Activity

Antitumor and Cytotoxic Activity

Biological Activities Beyond Antimicrobial and Antitumor Effects

Thiamine (Vitamin B1) Analog

Chemical Reaction Accelerators and Sulfur Drugs

Orientations Futures

The future directions in the research of these compounds could involve exploring their potential biological effects. The introduction of a spiropyrrolidine ring system into an imidazo[2,1-b][1,3]thiazole framework can be considered as an effective approach to the construction of new molecular scaffolds with potential biological effects .

Mécanisme D'action

Target of Action

It is known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It is known that the less saturated 5,6-dihydro derivatives of imidazo[2,1-b][1,3]thiazoles exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . The spatial structure of these compounds provides additional opportunities to use them as catalysts in asymmetric synthesis .

Biochemical Pathways

It is known that imidazo[2,1-b][1,3]thiazoles show antiparasitic, antioxidant, anticonvulsant, and antimicrobial properties . These compounds were recently presented also as a new class of antagonists for G-protein-coupled GPR18 and GPR55 receptors .

Result of Action

It is known that a compound with a similar structure has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

It is known that the outcome of the reaction that forms this compound depends on the structure of the starting bromo ketone .

Propriétés

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S3/c1-11-5-6-15(23-11)24(20,21)18-13-4-2-3-12(9-13)14-10-19-7-8-22-16(19)17-14/h2-6,9-10,18H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLOOJGQYNVQDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2527349.png)

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)